
Ethyl cinnamate-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl cinnamate-d7, also known as deuterated ethyl cinnamate, is a deuterium-labeled compound. It is an ester of cinnamic acid and ethanol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl cinnamate-d7 can be synthesized through the esterification of deuterated cinnamic acid with deuterated ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl cinnamate-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert it to ethyl hydrocinnamate.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Ethyl hydrocinnamate.
Substitution: Various substituted cinnamate esters.
科学的研究の応用
Ethyl cinnamate-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the development of biobased plastics and other functional materials .
作用機序
The mechanism of action of ethyl cinnamate-d7 involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell growth and proliferation. Molecular docking studies suggest that it targets enzymes such as caHOS2 and caRPD3 in fungi .
類似化合物との比較
Ethyl cinnamate-d7 can be compared with other similar compounds such as:
Ethyl cinnamate: The non-deuterated version, which has similar chemical properties but lacks the deuterium labeling.
Methyl cinnamate: An ester of cinnamic acid and methanol, which has different physical properties and reactivity.
Butyl cinnamate: An ester with a longer alkyl chain, which affects its solubility and biological activity
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and as a reference standard in analytical applications .
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
ethyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D |
InChIキー |
KBEBGUQPQBELIU-TULXXKHWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] |
正規SMILES |
CCOC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)


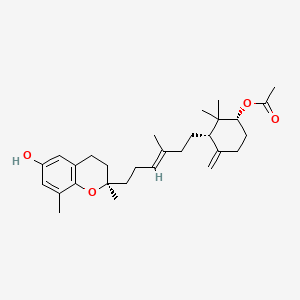
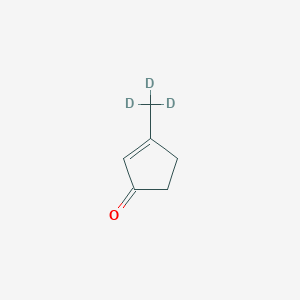

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
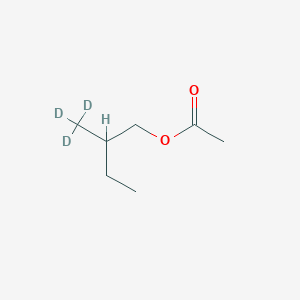
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
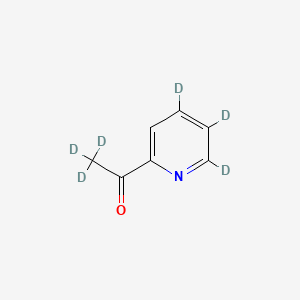
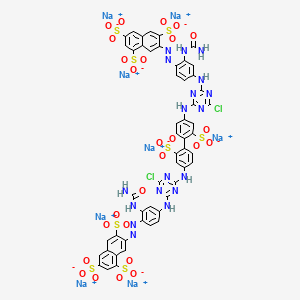
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
